(3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid
Overview
Description
(3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is particularly useful because it can be removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid typically involves multiple steps, starting with the preparation of the oxane ring and the introduction of the Fmoc group. The oxane ring can be synthesized through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Cyclization Reaction: The initial step involves the formation of the oxane ring through a cyclization reaction. This can be achieved using various catalysts and under controlled temperature and pressure conditions.
Introduction of Fmoc Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step requires careful control of reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
(3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules. The Fmoc group is particularly valuable for protecting amino groups during peptide synthesis.
Biology: Employed in the study of protein structure and function. The compound can be used to synthesize peptides that mimic biological molecules.
Medicine: Investigated for its potential use in drug development. Peptides synthesized using this compound can serve as therapeutic agents or as tools for studying disease mechanisms.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals. The compound’s ability to protect functional groups during synthesis makes it valuable in industrial applications.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions to occur at other sites within the molecule. The Fmoc group can be removed under mild conditions, typically using a base such as piperidine, to reveal the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid: Features an oxane ring and an Fmoc protecting group.
Fmoc-Lys(Boc)-OH: Contains both Fmoc and Boc protecting groups, used in peptide synthesis.
Fmoc-Gly-OH: A simpler compound with an Fmoc group attached to glycine, used in peptide synthesis.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an oxane ring and an Fmoc group. This combination allows for selective protection and deprotection of functional groups during complex synthetic processes, making it a valuable tool in organic synthesis and peptide chemistry.
Biological Activity
(3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid, often abbreviated as Fmoc-amino acid derivatives, is a compound of significant interest in organic chemistry and biochemistry. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group that plays a critical role in peptide synthesis and various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and potential therapeutic uses.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 341.36 g/mol. The presence of the Fmoc group allows for stability under basic conditions while being removable under acidic conditions, facilitating selective reactions in peptide synthesis.
The mechanism of action primarily involves the protection of the amino group during chemical reactions. The Fmoc group prevents unwanted side reactions, allowing for the sequential addition of amino acids to form peptides. Upon exposure to acidic conditions, the Fmoc group can be removed to reveal the free amino group, enabling further functionalization or coupling with other amino acids.
1. Peptide Synthesis
The primary biological application of this compound is in peptide synthesis. It serves as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). The ability to selectively protect and deprotect functional groups is crucial for building complex peptides and proteins.
2. Cellular Mechanisms
Research indicates that compounds with Fmoc groups can influence cellular mechanisms by modulating protein interactions. For instance, studies have shown that Fmoc-protected peptides can interact with specific enzymes or receptors, potentially leading to alterations in metabolic pathways or signaling cascades.
3. Therapeutic Applications
There is growing interest in the therapeutic potential of Fmoc-amino acids in drug development. These compounds can be designed to target specific proteins involved in diseases such as cancer or neurodegenerative disorders. By modifying the peptide sequences, researchers aim to develop novel therapeutic agents that can effectively modulate biological pathways.
Case Study 1: Peptide-Based Drug Development
A study published in Journal of Medicinal Chemistry explored the use of Fmoc-protected peptides as inhibitors for specific protein targets involved in cancer progression. The research demonstrated that these peptides could effectively bind to their targets and inhibit their activity, showcasing their potential as therapeutic agents.
Case Study 2: Mechanistic Studies
Another investigation focused on the interaction between Fmoc-peptides and cellular receptors. The results indicated that these compounds could alter receptor activity, leading to changes in cell signaling pathways. This study provided insights into how Fmoc derivatives might be utilized to manipulate cellular responses for therapeutic purposes.
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₉N₁O₅ |
Molecular Weight | 341.36 g/mol |
CAS Number | 267230-44-4 |
Solubility | Soluble in organic solvents |
Stability | Stable under basic conditions |
Application | Description |
---|---|
Peptide Synthesis | Protects amino groups |
Drug Development | Potential therapeutic agents |
Protein Interaction Studies | Modulates enzyme activity |
Properties
IUPAC Name |
(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)18-11-26-10-9-19(18)22-21(25)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-19H,9-12H2,(H,22,25)(H,23,24)/t18-,19+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNDVMRTBZYXFL-MOPGFXCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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